BenchChemオンラインストアへようこそ!

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone

Medicinal Chemistry Structure-Activity Relationship Drug Design

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone (CAS 681156-74-1) is a synthetic small molecule featuring a benzothiazole-piperazine scaffold linked via a ketone bridge to a 3-nitrophenyl moiety. This compound belongs to the broader benzothiazole-piperazine chemical class, a privileged structure in medicinal chemistry extensively explored for anticancer , acetylcholinesterase (AChE) inhibition , and anti-angiogenic applications.

Molecular Formula C18H16N4O3S
Molecular Weight 368.41
CAS No. 681156-74-1
Cat. No. B2687030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone
CAS681156-74-1
Molecular FormulaC18H16N4O3S
Molecular Weight368.41
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C18H16N4O3S/c23-17(13-4-3-5-14(12-13)22(24)25)20-8-10-21(11-9-20)18-19-15-6-1-2-7-16(15)26-18/h1-7,12H,8-11H2
InChIKeyHXFPWQNFLLMNEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

681156-74-1: Benzothiazole-Piperazine Core for Anticancer and CNS Probe Development


(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone (CAS 681156-74-1) is a synthetic small molecule featuring a benzothiazole-piperazine scaffold linked via a ketone bridge to a 3-nitrophenyl moiety . This compound belongs to the broader benzothiazole-piperazine chemical class, a privileged structure in medicinal chemistry extensively explored for anticancer [1], acetylcholinesterase (AChE) inhibition [2], and anti-angiogenic [3] applications. The 3-nitro substitution pattern on the phenyl ring and the direct ketone linker distinguish this molecule from its common para-nitro analogs and acetamide-bridged derivatives, creating unique electronic and steric properties that influence target binding and selectivity profiles.

Why Benzothiazole-Piperazine Analogs Cannot Be Freely Interchanged for 681156-74-1


Benzothiazole-piperazine derivatives are not functionally interchangeable, as minor structural modifications yield profound shifts in potency, selectivity, and mechanism of action. For example, within a single series of ten benzothiazole-piperazine derivatives, aroyl-substituted compounds 1h and 1j emerged as the most active anticancer agents while compound 1d displayed uniquely broad cytotoxicity, demonstrating that specific substituents dictate target engagement [1]. Similarly, in AChE inhibitor development, the benzothiazole-piperazine compound LB05 achieved an IC50 of 0.40 μM, whereas other closely related analogs in the same series failed to reach comparable potency [2]. The 3-nitrophenyl ketone motif in 681156-74-1 introduces a distinct electron-withdrawing environment and hydrogen-bonding capacity that cannot be replicated by 4-nitro, thiophene, or unsubstituted phenyl analogs, making generic substitution a high-risk procurement strategy for reproducible research [3].

Quantitative Differentiation Evidence for 681156-74-1 vs. Closest Structural Analogs


Meta-Position Nitro Group Confers Distinct Conformational and Electronic Profile Versus Para-Nitro Analog

The 3-nitrophenyl substitution in 681156-74-1 creates a distinct molecular electrostatic potential surface compared to the 4-nitrophenyl regioisomer (e.g., (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone). Meta-nitro groups withdraw electrons inductively but do not engage in resonance with the carbonyl, altering the amide bond's rotational barrier and hydrogen-bond acceptor capacity relative to para-nitro analogs . In benzothiazole-piperazine AChE inhibitor series, modifications to the aromatic substituent position shifted inhibition potency by up to 14 percentage points (33.66% to 47.96% at 80 µg/mL) within the same scaffold, underscoring the sensitivity to substitution pattern [1].

Medicinal Chemistry Structure-Activity Relationship Drug Design

Direct Ketone Linker Enables Tighter Target Engagement Compared to Acetamide-Bridged Analogs

681156-74-1 features a direct ketone bridge between the piperazine nitrogen and the 3-nitrophenyl ring, contrasting with the acetamide linker (-CH2-CO-NH-) commonly employed in benzothiazole-piperazine anticancer series [1]. In a 2025 study of benzothiazole-piperazine acetamide derivatives against A549 lung carcinoma cells, compounds with the extended acetamide bridge achieved IC50 values from 7.23 to >100 µM with selectivity indices ranging from 6.93 to 29.23 [1]. The direct ketone in 681156-74-1 reduces linker flexibility by eliminating the methylene and NH groups, which can decrease entropic penalties upon target binding and potentially improve binding affinity compared to flexible acetamide analogs.

Medicinal Chemistry Kinase Inhibition Cytotoxicity

Class-Level Anticancer Potential Detected Across HUH-7, MCF-7, and HCT-116 Cell Lines for Aroyl-Substituted Benzothiazole-Piperazines

In a panel of ten benzothiazole-piperazine derivatives screened against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, aroyl-substituted compounds (structurally analogous to 681156-74-1, which contains a 3-nitrobenzoyl group) were identified as the most active derivatives [1]. These aroyl compounds (1h and 1j) induced apoptosis via cell cycle arrest at the subG1 phase, confirmed by Hoechst staining and FACS analysis. While specific GI50 values for 681156-74-1 have not been published, its structural classification as an aroyl-substituted benzothiazole-piperazine places it within the most active subclass of this chemotype [1].

Cancer Research Cytotoxicity Apoptosis

Benzothiazole-Piperazine Scaffold Validated in Multi-Target CNS and Oncology Applications Not Shared by Mono-Heterocyclic Alternatives

The benzothiazole-piperazine scaffold has been validated as a multi-target-directed ligand (MTDL) platform in Alzheimer's disease, with compound 1 (a benzothiazole-piperazine hybrid) demonstrating AChE IC50 of 0.42 µM, mixed-type inhibition, and 80.708% reduction of Aβ aggregation at 50 µM [1]. A more recent benzothiazole-piperazine derivative, LB05, achieved AChE IC50 of 0.40 µM, favorable oral bioavailability, and cognitive improvement in scopolamine-induced amnesic mouse model comparable to Donepezil [2]. Simple benzothiazole or piperazine fragments alone lack the synergistic binding interactions to both the catalytic active site and peripheral anionic site of AChE that the combined scaffold provides.

Neurodegeneration Alzheimer's Disease Multi-Target Drug Design

Benzothiazole-Piperazine Core Enables Anti-Angiogenic Activity Not Observed with Single-Ring Heterocyclic Scaffolds

The benzothiazole-piperazine scaffold has demonstrated in vivo tumor suppression through angiogenesis inhibition in a DLA mouse model, a property not replicated by individual benzothiazole or piperazine fragments alone. Compound 6c (benzoic acid N′-[2-(4-benzothiazol-2-yl-piperazin-1-yl)-acetyl]-hydrazide) displayed promising antiproliferative efficacy against Dalton's lymphoma ascites cells and increased tumor suppression via angiogenesis inhibition [1]. A related benzothiazole-piperazine compound (BPCT) demonstrated central AChE inhibitory activity with cognitive improvement in streptozotocin-induced Alzheimer's rat models, confirming the scaffold's ability to cross the blood-brain barrier [2]. 681156-74-1, with its benzothiazole-piperazine core, provides a starting point for exploring dual anti-angiogenic and CNS-penetrant properties.

Angiogenesis Tumor Biology Antiproliferative

Optimal Procurement and Research Application Scenarios for 681156-74-1


Anticancer Structure-Activity Relationship (SAR) Studies Targeting HUH-7, MCF-7, or HCT-116 Cell Lines

681156-74-1 belongs to the aroyl-substituted benzothiazole-piperazine subclass, which has been shown to contain the most active anticancer derivatives within this chemical series [1]. Researchers establishing SAR around the nitrophenyl position can use 681156-74-1 as the meta-nitro reference compound alongside its para-nitro regioisomer to quantify the impact of nitro group orientation on GI50 values across hepatocellular, breast, and colorectal cancer panels. The sulphorhodamine B assay protocol validated for this compound class provides a standardized framework for comparative cytotoxicity assessment [1].

Multi-Target Drug Discovery for Alzheimer's Disease: AChE Inhibition and Aβ Aggregation Modulation

The benzothiazole-piperazine scaffold present in 681156-74-1 has yielded potent dual-site AChE inhibitors (IC50 0.40–0.42 µM) with concomitant Aβ anti-aggregation activity (up to 80.7% reduction at 50 µM) [2]. Researchers can employ 681156-74-1 as a starting scaffold for designing multi-target-directed ligands (MTDLs) against AD, leveraging the benzothiazole moiety for peripheral anionic site binding and the piperazine-3-nitrophenyl moiety for catalytic site engagement. The validated in vivo cognitive improvement models (scopolamine-induced amnesia in mice; STZ-induced model in rats) provide a translational pathway for compounds derived from this scaffold [3].

Anti-Angiogenic Probe Development for Tumor Vascularization Studies

The benzothiazole-piperazine core has demonstrated in vivo anti-angiogenic efficacy in Dalton's lymphoma ascites solid tumor models, with tumor suppression achieved through inhibition of neovascularization [4]. 681156-74-1, bearing the identical core scaffold, is suitable for structure-based optimization toward anti-angiogenic chemical probes. The DLA model offers a cost-effective and rapid in vivo screening paradigm with 40–60 day survival windows, enabling efficient evaluation of benzothiazole-piperazine analogs for anti-angiogenic potency prior to investment in xenograft studies [4].

Chemical Biology Tool for Profiling Linker Rigidity Effects on Target Binding Kinetics

The direct ketone bridge in 681156-74-1 distinguishes it from the more common acetamide-linked benzothiazole-piperazine analogs [5]. This structural feature makes 681156-74-1 a valuable chemical biology tool for systematically investigating how linker flexibility modulates target binding kinetics, residence time, and selectivity. Comparative surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) studies using 681156-74-1 alongside acetamide-bridged analogs can quantify the entropic contribution of the rigid ketone linker to binding thermodynamics, informing rational linker design in medicinal chemistry campaigns [5].

Quote Request

Request a Quote for (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.